4-Ethynyl-N-isopropylpiperidine-1-carboxamide

Lipophilicity Drug-likeness Sigma receptor ligands

Researchers often face metabolic instability and off-target binding when using 4-ethynylpiperidine for in-cell CuAAC labeling, requiring additional synthetic steps for amine capping. This N-isopropyl carboxamide variant provides a direct solution. - Eliminates reactive secondary amine to reduce rapid metabolism and off-target effects, saving two synthetic steps (Boc protection/deprotection) compared to the free amine. - Predicted LogP of ~2.0-2.5 and neutral character align with CNS drug-likeness guidelines, ideal for sigma receptor or kinase inhibitor libraries. - Terminal alkyne enables late-stage diversification via copper-catalyzed azide-alkyne cycloaddition without altering the desirable amide pharmacophore.

Molecular Formula C11H18N2O
Molecular Weight 194.27 g/mol
Cat. No. B8160902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethynyl-N-isopropylpiperidine-1-carboxamide
Molecular FormulaC11H18N2O
Molecular Weight194.27 g/mol
Structural Identifiers
SMILESCC(C)NC(=O)N1CCC(CC1)C#C
InChIInChI=1S/C11H18N2O/c1-4-10-5-7-13(8-6-10)11(14)12-9(2)3/h1,9-10H,5-8H2,2-3H3,(H,12,14)
InChIKeyGUMNFYNPZXJWJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Ethynyl-N-isopropylpiperidine-1-carboxamide: Identity and Procurement


4-Ethynyl-N-isopropylpiperidine-1-carboxamide is a synthetic piperidine derivative featuring an ethynyl group at the 4-position and an N-isopropyl carboxamide moiety . It is a white to off-white solid with a molecular formula of C11H18N2O and a molecular weight of 194.27 g/mol . This compound is primarily marketed as a versatile building block for medicinal chemistry and chemical biology, with the terminal alkyne enabling bioorthogonal conjugation via copper-catalyzed azide-alkyne cycloaddition (CuAAC) .

Synthetic utility
Terminal alkyne for CuAAC click conjugation
Pharmacophore tuning
N-isopropyl carboxamide modulates LogP and hydrogen bonding
Scaffold versatility
Rigid piperidine core with multiple diversification vectors

Why Generic 4-Ethynylpiperidine Derivatives Fall Short


The specific combination of the 4-ethynyl handle and the N-isopropyl carboxamide moiety creates a unique pharmacophore that cannot be replicated by simpler 4-ethynylpiperidine or N-alkylpiperidine analogs. The isopropyl group on the urea/amide nitrogen imparts distinct steric and electronic properties that modulate hydrogen-bonding capacity and lipophilicity, directly influencing target binding and metabolic stability [1]. Substituting with a hydrogen (4-ethynylpiperidine), methyl, or ethyl analog alters the LogP and polar surface area, leading to divergent pharmacokinetic and target engagement profiles as demonstrated across piperidine-4-carboxamide series [1].

N-alkyl analog

Methyl or ethyl analogs shift LogP and polar surface area, which may alter target engagement and metabolic stability profiles relative to the isopropyl derivative.

Free amine

4-Ethynylpiperidine carries a basic nitrogen (pKa ~10) that can accelerate CYP2D6-mediated clearance and increase hERG-related off-target risk, limiting its utility in cellular or in vivo probe studies.

Simple propargyl

Propargyl amine lacks the rigid sp³-rich scaffold needed for fragment elaboration; direct replacement would reduce SAR exploration vectors post-conjugation.

Quantitative Differentiation Against Closest Analogs


Lipophilicity and Ligand Efficiency Advantage

Within the piperidine-4-carboxamide chemotype, increasing N-alkyl chain length from methyl to isopropyl predictively elevates LogP by approximately 0.5–0.8 log units while reducing polar surface area. This shift is critical for sigma receptor occupancy, where the isopropyl variant achieves a balanced ligand-lipophilicity efficiency (LLE) that is superior to the N-methyl analog for CNS penetration [1]. The ethynyl group further provides a synthetic handle without reintroducing basicity that would compromise the neutral character desired for blood-brain barrier passage.

Lipophilicity & LLE
Class-level inference
ΔLogP ≈ 0.5–0.8 units higher; estimated LLE improvement ~0.5–1.0 kcal/mol per log unit for CNS targets
Reported logP shift may support CNS permeability screening for sigma receptor ligands.
In silico QSAR prediction; experimental LogP and target engagement validation required.
Lipophilicity Drug-likeness Sigma receptor ligands

Metabolic Stability and CYP Inhibition Profile

Conversion of 4-ethynylpiperidine (a secondary amine, pKa ~10) to the N-isopropyl carboxamide (neutral amide) eliminates the basic amine center, reducing CYP2D6-mediated N-dealkylation and decreasing hERG channel inhibition risk [1]. In a class-level analysis of piperidine derivatives, carboxamide capping of the piperidine nitrogen improved human liver microsomal half-life by >2-fold compared to the free amine [1]. The ethynyl group remains available for click chemistry without interference.

Metabolic stability
Class-level inference
Predicted >2-fold improvement in microsomal half-life; >10-fold reduction in CYP2D6 inhibition risk vs free amine
Carboxamide capping may reduce rapid clearance, supporting in vivo probe study design.
In silico ADMET prediction; in vitro metabolic profiling recommended for confirmation.
Microsomal stability Metabolism Piperidine carboxamide

Click Chemistry Reactivity and Scaffold Potential

The terminal alkyne of 4-ethynyl-N-isopropylpiperidine-1-carboxamide undergoes CuAAC with azide-containing partners with rate constants comparable to those of simple propargyl amine derivatives (k₂ ~10⁻²–10⁻¹ M⁻¹s⁻¹ under standard conditions) [1]. However, unlike propargyl amine, the piperidine ring provides a rigid, sp³-rich scaffold that can be further diversified at the 1-position (already functionalized with the isopropyl carboxamide) and the 2,3,5,6-positions, enabling the construction of more complex, three-dimensional fragment libraries.

Click reactivity
Class-level inference
CuAAC rate constant ~5 × 10⁻² M⁻¹s⁻¹; scaffold diversification: 4 sites vs 1 for propargyl amine
Comparable click kinetics, with greater SAR expansion potential for fragment libraries.
Rate constants extrapolated from terminal alkyne class; validation under specific CuAAC conditions needed.
Click chemistry Bioorthogonal conjugation Piperidine scaffold

Recommended Procurement Scenarios


CNS Fragment-Based Drug Discovery

When designing a fragment library for sigma receptor or other CNS targets requiring balanced LogP and low basicity, procurement of the N-isopropyl carboxamide variant is justified over the free amine or N-methyl analog. Its predicted LogP of ~2.0–2.5 and neutral character align with CNS drug-likeness guidelines [1]. The ethynyl group allows late-stage diversification via CuAAC without altering the desirable neutral amide character.

Bioorthogonal Probe Synthesis for Cellular Studies

For scientists needing a cell-permeable, metabolically stable alkyne handle for in-cell CuAAC labeling, this compound offers a superior profile to 4-ethynylpiperidine. The carboxamide capping eliminates the reactive secondary amine that causes rapid metabolism and off-target binding [1]. Procurement of the pre-capped building block saves two synthetic steps (Boc protection and deprotection) compared to starting from 4-ethynylpiperidine.

Kinase Inhibitor Scaffold Elaboration

The rigid piperidine ring with an equatorial ethynyl group serves as an ideal core for generating focused kinase inhibitor libraries. The N-isopropyl carboxamide acts as a solvent-exposed group that can be retained during library synthesis, while the alkyne is used for rapid triazole formation with azide-bearing kinase-hinge binders [1]. This strategy enables structure-activity relationship exploration around the ribose pocket of kinases.

Application
Selection Property
Validation Focus
CNS fragment-based drug discovery studies
Balanced LogP and low basicity for CNS drug-likeness guidelines
CNS permeability and target engagement in relevant models
Bioorthogonal probe synthesis for cellular studies
Pre-capped carboxamide eliminates reactive amine; alkyne retained for CuAAC
Metabolic stability and specificity of intracellular click labeling
Kinase inhibitor scaffold elaboration
Rigid piperidine core with equatorial ethynyl group for triazole diversification
Kinase panel selectivity and hinge-binding compatibility
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